molecular formula C22H39NO B12662430 2-(Digeranylamino)ethanol CAS No. 56348-69-7

2-(Digeranylamino)ethanol

Cat. No.: B12662430
CAS No.: 56348-69-7
M. Wt: 333.6 g/mol
InChI Key: RWMPUGIHKQSBJI-JFMUQQRKSA-N
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Description

2-(Digeranylamino)ethanol is an organic compound with the molecular formula C22H39NO It is characterized by the presence of a digeranylamino group attached to an ethanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Digeranylamino)ethanol typically involves the reaction of geranylamine with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Digeranylamino)ethanol can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, typically using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, tosylates, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(Digeranylamino)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its effects on cellular processes and signaling pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Digeranylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Geranylamine: A related compound with a similar structure but lacking the ethanol moiety.

    Geranyl alcohol: Another related compound with a similar structure but differing in the functional groups attached to the geranyl group.

Uniqueness: 2-(Digeranylamino)ethanol is unique due to the presence of both the digeranylamino group and the ethanol moiety, which confer distinct chemical and physical properties

Properties

CAS No.

56348-69-7

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

2-[bis[(2E)-3,7-dimethylocta-2,6-dienyl]amino]ethanol

InChI

InChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+

InChI Key

RWMPUGIHKQSBJI-JFMUQQRKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CN(C/C=C(/CCC=C(C)C)\C)CCO)/C)C

Canonical SMILES

CC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

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